molecular formula C15H26O B13435027 (+)-Dihydro-alpha-cyperol

(+)-Dihydro-alpha-cyperol

Cat. No.: B13435027
M. Wt: 222.37 g/mol
InChI Key: XEUOFHGEEFUFIJ-XLWJZTARSA-N
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Description

(+)-Dihydro-alpha-cyperol is a naturally occurring sesquiterpene alcohol found in various essential oils, particularly in the roots of Cyperus species. This compound is known for its distinctive aroma and potential therapeutic properties. It has garnered interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Dihydro-alpha-cyperol typically involves the hydrogenation of alpha-cyperone, a related sesquiterpene. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bond in alpha-cyperone, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of alpha-cyperone from natural sources, followed by its hydrogenation. The extraction process may include steam distillation or solvent extraction to isolate alpha-cyperone from plant materials. The subsequent hydrogenation step is performed in large-scale reactors equipped with efficient mixing and temperature control systems to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Dihydro-alpha-cyperol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

(+)-Dihydro-alpha-cyperol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reference compound in analytical studies.

    Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological research.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in traditional medicine for treating various ailments.

    Industry: It is used in the fragrance industry due to its pleasant aroma and in the formulation of natural products.

Mechanism of Action

The mechanism of action of (+)-Dihydro-alpha-cyperol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in inhibiting pro-inflammatory cytokines and disrupting microbial cell membranes.

Comparison with Similar Compounds

(+)-Dihydro-alpha-cyperol can be compared with other similar sesquiterpene alcohols, such as:

    Alpha-cyperone: The precursor to this compound, with a similar structure but different biological activities.

    Beta-cyperone: Another related compound with distinct chemical and biological properties.

    Cyperol: A closely related sesquiterpene alcohol with similar applications but varying potency and efficacy.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,2R,4aR,7S,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C15H26O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-/m1/s1

InChI Key

XEUOFHGEEFUFIJ-XLWJZTARSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)O

Canonical SMILES

CC1C(CCC2(C1CC(CC2)C(=C)C)C)O

Origin of Product

United States

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